molecular formula C13H18N2O B13396303 4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole

Cat. No.: B13396303
M. Wt: 218.29 g/mol
InChI Key: NHWBZSGKOQHPDW-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features a unique combination of a pyridine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole typically involves the reaction of tert-butylamine with 2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce dihydro derivatives .

Scientific Research Applications

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
  • 4-(tert-Butyl)-2-(4-methoxy-6-methylpyridin-2-yl)-4,5-dihydrooxazole
  • 4-(tert-Butyl)-2-(4-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole

Uniqueness

4-Tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

4-tert-butyl-2-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9-6-5-7-10(14-9)12-15-11(8-16-12)13(2,3)4/h5-7,11H,8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWBZSGKOQHPDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C2=NC(CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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